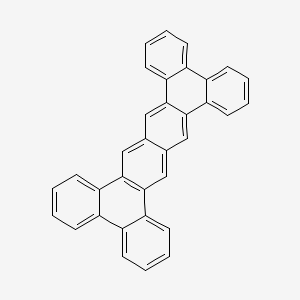

Tetrabenzo(a,c,j,l)naphthacene

Description

Significance in Organic Electronics and Advanced Materials Science

The distinct optical, electrical, and magnetic properties of PAHs, stemming from their extended π-conjugation and diverse structures, position them as crucial components in organic electronics. rsc.org These materials are integral to the development of devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netresearchgate.netrsc.org The ability to modify their molecular architecture through the incorporation of heteroatoms further expands their potential, influencing charge carrier mobility, self-assembly behavior, and photophysical properties. researchgate.net

Naphthacene (B114907), also known as tetracene, is a four-ringed acene that serves as a fundamental molecular organic semiconductor in OFETs and OLEDs. wikipedia.org Its derivatives are being explored for various applications, including their use as sensitizers in chemiluminescence and as the core of certain antibiotics. wikipedia.org Recent research in 2024 has even demonstrated its use in enhancing the efficiency of solar cells through a process called singlet fission. wikipedia.org

Overview of Tetrabenzo[a,c,j,l]naphthacene as a Core Scaffold for π-Extended Systems

Among the vast family of PAHs, tetrabenzo[a,c,j,l]naphthacene stands out as a significant core scaffold for creating more complex, π-extended systems. While direct research on this specific isomer is not as prevalent in the provided search results, the synthesis and properties of other tetrabenzo-fused systems offer valuable insights into its potential. For instance, the synthesis of tetrabenzo[de,hi,mn,qr]naphthacene has been achieved through methods like Brønsted acid-catalyzed hydroarylation followed by oxidative coupling. nih.govacs.org Similarly, tetrabenzo rsc.orgcirculene has been synthesized and shown to function as a p-type semiconductor. nih.gov These examples highlight the role of tetrabenzo-annelation in creating novel aromatic structures with interesting electronic properties.

The general principles of synthesizing and functionalizing complex PAHs are applicable to tetrabenzo[a,c,j,l]naphthacene. The construction of such large, fused systems often involves multi-step synthetic sequences. The resulting molecules can exhibit unique structural features, such as the saddle-shape seen in tetrabenzo wikipedia.orgcirculene, which arises from the fusion of multiple benzene (B151609) rings. uvm.edu These non-planar structures can lead to interesting supramolecular properties, making them attractive for applications in molecular electronics. uvm.edu The development of efficient synthetic routes to access functionalized derivatives of these complex PAHs is crucial for exploring their full potential in advanced materials. uvm.edu

Structure

3D Structure

Properties

CAS No. |

215-95-2 |

|---|---|

Molecular Formula |

C34H20 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

octacyclo[16.16.0.03,16.04,9.010,15.020,33.021,26.027,32]tetratriaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31,33-heptadecaene |

InChI |

InChI=1S/C34H20/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)32-18-22-20-34-30-16-8-4-12-26(30)25-11-3-7-15-29(25)33(34)19-21(22)17-31(27)32/h1-20H |

InChI Key |

DVZSPMMHSDQQLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=CC6=C(C=C5C=C24)C7=CC=CC=C7C8=CC=CC=C86 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Approaches to Tetrabenzo[a,c,j,l]naphthacene Analogues and Related Nanographene Fragments

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For large PAHs such as tetrabenzo[a,c,j,l]naphthacene and its isomers, retrosynthetic strategies often converge on key bond-forming reactions that construct the polycyclic core in the final stages of the synthesis.

A common retrosynthetic disconnection involves the cleavage of carbon-carbon bonds formed via oxidative cyclodehydrogenation, a reaction class that will be discussed in detail in the subsequent sections. For instance, the synthesis of the closely related tetrabenzo[de,hi,mn,qr]naphthacene has been achieved from 1,2-di(phenanthren-4-yl)ethyne. acs.org This suggests a retrosynthetic pathway where the final tetrabenzo-fused naphthacene (B114907) is disconnected into two phenanthrene-containing fragments linked by an acetylene (B1199291) unit.

Another powerful retrosynthetic approach for complex nanographenes involves the disconnection of the final planar aromatic system back to a non-planar, often sterically crowded, polyphenylene precursor. nih.gov This precursor is designed to undergo a cascade of intramolecular cyclizations to form the desired nanographene. The strategic placement of substituents on the precursor can guide the cyclization process and prevent undesired side reactions.

Oxidative Cyclization Reactions for Extended Aromatic Frameworks

Oxidative cyclization is a cornerstone in the synthesis of large PAHs. These reactions involve the formation of new carbon-carbon bonds between aromatic rings through the removal of hydrogen atoms, typically in the presence of an oxidizing agent and often a Lewis or Brønsted acid.

Scholl Oxidation Mechanisms and Applications

The Scholl reaction is a classic and widely used method for the intramolecular oxidative coupling of arenes to form larger, more extended aromatic systems. nih.govnih.gov It is a key step in the synthesis of many nanographenes and their heterocyclic counterparts. The reaction is typically promoted by a combination of a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum(III) chloride (AlCl₃), and an oxidant. nih.govacs.org

The mechanism of the Scholl reaction is complex and can proceed through different pathways depending on the substrate and reaction conditions. Two primary mechanisms are often considered: a radical cation pathway and an arenium ion pathway. In the radical cation mechanism, a single-electron transfer from the aromatic substrate to the oxidant generates a radical cation, which then attacks another aromatic ring. Subsequent deprotonation and further oxidation lead to the formation of the new C-C bond and aromatization. The arenium ion mechanism involves the protonation of an aromatic ring by a Brønsted acid or coordination to a Lewis acid to form an arenium ion (a sigma complex), which then acts as an electrophile and attacks another aromatic ring.

The choice of oxidant and acid can significantly influence the outcome of the Scholl reaction. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a strong acid like triflic acid (TfOH) is a powerful system for effecting Scholl-type cyclizations. nih.gov This method has been successfully employed in the synthesis of various complex PAHs.

A notable application of the Scholl reaction is the synthesis of tetrabenzo[de,hi,mn,qr]naphthacene from 1,2-di(phenanthren-4-yl)ethyne, which involves an initial Brønsted acid-catalyzed hydroarylation followed by an FeCl₃-mediated oxidative coupling. acs.org

Oxidative Spirocyclization and 1,2-Aryl Migration Tandem Processes

A more recent and highly efficient strategy for the construction of extended PAHs involves a tandem sequence of oxidative spirocyclization followed by a 1,2-aryl migration. nih.gov This methodology has been successfully applied to the synthesis of a variety of complex nanographenes, including the impressive hexabenzo[a,c,fg,j,l,op]tetracene. nih.gov

The reaction is typically initiated by the single-electron oxidation of a strategically designed precursor, often an o-biphenylyl-substituted methylenefluorene, at its more electron-rich alkene moiety. This oxidation, often carried out with a copper catalyst and an oxidant like tert-butyl peroxybenzoate or DDQ in the presence of trifluoroacetic acid, triggers an intramolecular Friedel-Crafts-type reaction to form a spirocyclic intermediate. nih.govnih.gov This spirocycle then undergoes a 1,2-aryl migration, which effectively rearranges the carbon skeleton, followed by aromatization to yield the final, extended PAH. nih.gov

This tandem process allows for the construction of highly complex and otherwise difficult-to-access PAH frameworks in a single, efficient step. The strategic design of the starting material is crucial for controlling the regioselectivity of the cyclization and the subsequent aryl migration.

Diels-Alder Cycloaddition in Precursor Synthesis for Extended Polyarenes

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and versatile tool for the construction of six-membered rings. In the context of nanographene synthesis, this reaction is frequently employed to build up complex, non-planar precursors that can then be subjected to planarization via oxidative cyclodehydrogenation (e.g., the Scholl reaction).

For example, the synthesis of chiral nanographenes based on a hexabenzocoronene core has been achieved using a Diels-Alder reaction to construct a sterically demanding hexaarylbenzene precursor. nih.gov The reaction between a substituted tolane (the dienophile) and a tetracyclone (the diene) provides the core hexaarylbenzene structure. The bulky substituents on the precursor are strategically introduced to prevent complete planarization during the subsequent Scholl reaction, leading to the formation of a helical, chiral nanographene. nih.gov

This strategy highlights the importance of the Diels-Alder reaction in creating precisely substituted and structurally complex precursors that are primed for the final graphitization step. The ability to introduce a variety of functional groups into the diene and dienophile components allows for the synthesis of a wide range of functionalized nanographene precursors.

Control over Substituent Introduction for Functionalized Derivatives

The ability to introduce specific functional groups onto the periphery of a nanographene is crucial for tuning its electronic properties and solubility, and for enabling its integration into functional materials and devices. The control over substituent introduction can be achieved at different stages of the synthesis.

One approach is to introduce the desired functional groups onto the starting materials before the construction of the polycyclic framework. For instance, in the synthesis of functionalized hexabenzocoronene-based nanographenes, substituents are incorporated into the tolane and tetracyclone precursors prior to the Diels-Alder reaction. nih.gov The directing effects of these substituents can also influence the regioselectivity of the subsequent Scholl cyclization. Generally, electron-donating groups activate the aromatic rings towards electrophilic attack and can direct the cyclization, while electron-withdrawing groups can deactivate the rings and hinder the reaction. acs.org The use of blocking groups, such as tert-butyl, can also be employed to prevent undesired side reactions like oligomerization during the Scholl reaction. acs.org

Another strategy involves the functionalization of the final nanographene product. However, the inherent low reactivity of the C-H bonds in these large aromatic systems can make direct functionalization challenging. Therefore, the pre-functionalization of the building blocks often provides a more controlled and efficient route to obtaining specifically substituted nanographene derivatives.

Electronic Structure and Advanced Theoretical Investigations

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules. wikipedia.org

The Linear Combination of Atomic Orbitals (LCAO) is a quantum superposition method used to calculate molecular orbitals. wikipedia.org This approach combines atomic orbitals to form molecular orbitals. wikipedia.org For planar molecules like tetrabenzo[a,c,j,l]naphthacene, the LCAO method, focusing on pz-type orbitals, is employed to evaluate the electronic structure of π molecular orbitals. arxiv.org By numerically diagonalizing the Hamiltonian matrix, the coefficients of the atomic orbitals in the linear combination and the corresponding energy eigenvalues are obtained. arxiv.org This method is particularly useful for predicting the first π-π* transition, which corresponds to the HOMO-LUMO gap. arxiv.org

| Molecule | LCAO Predicted Ionization Energy (eV) | Experimental Ionization Energy (eV) | Relative Error (%) |

|---|---|---|---|

| Benzene (B151609) | - | - | < 5 |

| Naphthalene (B1677914) | - | - | < 5 |

| Anthracene (B1667546) | - | - | 5 - 7.5 |

| Tetracene | - | - | 5 - 7.5 |

| Pentacene (B32325) | - | - | > 10 |

| Hexacene (B32393) | - | - | 12.5 |

Semi-empirical methods, such as the Pariser-Parr-Pople (PPP) theory, build upon the LCAO approximation. arxiv.org These models use antisymmetrized products of molecular orbitals to predict electronic transitions, particularly the main visible or ultraviolet absorption bands in conjugated molecules. arxiv.org The PPP method has been successfully applied to various polyacenes to understand their electronic excitation spectra. arxiv.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. nih.gov

DFT calculations are employed to determine the optimized ground state geometry of molecules like tetrabenzo[a,c,j,l]naphthacene. This involves finding the lowest energy conformation of the molecule, which is crucial for predicting its physical and chemical properties. For similar polycyclic aromatic hydrocarbons like tetracene, DFT has been used to investigate the effects of different environments (gas phase vs. solvents) on the molecular structure. ajol.info

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. researchgate.net DFT calculations are widely used to determine the energies of the HOMO, LUMO, and the resulting energy gap. researchgate.net For instance, in related systems, the shapes of HOMO and LUMO wave functions have been shown to differ, which can affect intermolecular interactions and charge transport properties. uni-jena.de

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.6 |

| LUMO Energy | -3.4 |

| HOMO-LUMO Gap | 2.2 |

For certain polycyclic aromatic hydrocarbons, the ground state can exhibit a significant biradical character, which means it has two unpaired electrons. The biradical character is an important descriptor for assessing the optoelectronic properties of these molecules. rsc.org DFT-based methods are used to calculate the diradical character index (y₀), which is often related to the singlet-triplet energy gap. rsc.org The occupation numbers of the highest occupied natural orbital (HONO) and lowest unoccupied natural orbital (LUNO) are also used to quantify the biradical character. rsc.org

Spin Density Distribution Calculations

The distribution of spin density in the excited triplet state of polycyclic aromatic hydrocarbons is a key parameter influencing their photophysical properties and potential applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. While direct studies on Tetrabenzo(a,c,j,l)naphthacene are not extensively available, research on analogous systems provides significant insights.

For instance, studies on the lowest excited triplet (T1) state of related acenequinones, such as 5,12-naphthacenequinone, have been conducted using time-resolved EPR (cw-TREPR) and pulsed electron nuclear double resonance (ENDOR). nih.gov These investigations have shown that in the triplet state of 5,12-naphthacenequinone, a significant portion of the unpaired electron spins—over 80%—is localized on the naphthalene aromatic sub-system. nih.gov This localization is a critical finding, as the distribution of spin density impacts the molecule's reactivity and excited-state dynamics. The character of the T1 state in these linear para-acenequinones has been assigned as ππ*. nih.gov It is anticipated that in a large, all-benzenoid system like this compound, the spin density would be more delocalized across its extensive π-system compared to quinone derivatives.

Charge Transport Rate Calculations

The efficiency of organic electronic devices is intrinsically linked to the charge transport capabilities of the constituent organic semiconductor materials. Theoretical calculations based on density functional theory (DFT) and Marcus theory are pivotal in predicting and understanding these properties.

Research on derivatives of tetrabenzo[a,c,h,j]-anthracene, a structurally similar molecule, has demonstrated the profound impact of substituents on charge transport. researchgate.net By employing the B3LYP/6-31G** level of theory, it was found that the introduction of electron-withdrawing groups can significantly alter the frontier molecular orbital energies. researchgate.net For example, substituting with fluorine (F) or a thiol (SH) group was shown to enhance both hole and electron transport capabilities more effectively than hydroxyl (OH) or methoxy (B1213986) (OCH3) groups. researchgate.net Notably, molecules substituted with F, SH, or methylthio (SCH3) groups exhibited superior electron transport capabilities, marking them as potential n-type organic semiconductors. researchgate.net

Further investigations into tetrabenzo[a,d,j,m]coronene derivatives using various DFT functionals (B3LYP, M06-2X, and wB97XD) have corroborated the influence of substituents on frontier molecular orbitals. researchgate.net These studies emphasize that for large systems with significant non-covalent interactions, functionals like M06-2X and wB97XD, which account for these interactions, can provide more accurate calculations of charge transport rates. researchgate.net The formation of π-π stacks with short intermolecular distances and large coupling areas is crucial for achieving high charge transfer integrals. researchgate.net For instance, the predicted electron mobility for a cyano-substituted derivative of another large polycyclic aromatic hydrocarbon reached up to 1.851 cm²/(V·s). researchgate.net

| Substituent on Tetrabenzo[a,c,h,j]-anthracene derivative | Effect on Charge Transport | Potential Application |

|---|---|---|

| F, SH | Enhanced hole and electron transport | Electron transport materials |

| OH, OCH3 | Less effective enhancement compared to F, SH | - |

| SCH3 | Superior electron transport capability | Electron transport materials |

Many-Body Perturbation Theory for Electronic Properties

For a more accurate description of electronic properties, especially excited states, methods beyond standard DFT are often necessary. Many-body perturbation theory (MBPT), particularly the GW approximation, offers a higher level of theory for calculating quasiparticle energies and bandgaps. rsc.orgaps.org

MBPT has been successfully applied to understand the electronic structure of interfaces between organic semiconductors and inorganic materials, such as the crystalline tetracene-silicon interface. escholarship.orgosti.gov These studies reveal that the energy band alignment at such interfaces is governed by a complex interplay of mutual dynamic dielectric screening and the formation of an interfacial dipole layer due to weak hybridization of orbitals. escholarship.orgosti.gov The GW approximation, in conjunction with orbital relaxation corrections for the organic component, provides a robust framework for accurately computing the ionization potential, electron affinity, and bandgap. escholarship.org While these studies focus on interfaces, the methodologies are directly applicable to understanding the intrinsic electronic properties of complex molecules like this compound. The merging of DFT with MBPT is a powerful tool, where DFT provides a reasonable starting point for the more accurate MBPT calculations of excited-state properties. aps.org

Computational Design of Molecular Aggregates

The performance of organic electronic materials is not solely dependent on the properties of individual molecules but also on their collective behavior in the solid state. The computational design of molecular aggregates is therefore crucial for predicting and optimizing the properties of the bulk material.

Theoretical studies on the derivatives of related tetrabenzo-polycyclic aromatic hydrocarbons provide a blueprint for the computational design of aggregates of this compound. researchgate.netresearchgate.net The process involves:

Molecular Design : Introducing various functional groups to the core structure to tune the frontier molecular orbital energies.

Geometric Optimization : Calculating the most stable geometries of molecular dimers and larger aggregates, paying close attention to π-π stacking distances and orientations.

Electronic Coupling Calculation : Determining the charge transfer integrals between neighboring molecules in the aggregate.

Charge Mobility Prediction : Using the calculated parameters within the framework of Marcus theory to predict the charge transport rates.

Studies have shown that achieving a co-facial π-π stacking arrangement with short intermolecular distances is a key strategy for maximizing electronic coupling and, consequently, charge mobility. researchgate.net The computational exploration of different substituents and packing motifs allows for the in-silico screening of promising candidates for high-performance organic electronic materials.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction (XRD) Studies of Crystal Structures

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Studies on tetrabenzo[a,c,j,l]naphthacene and its derivatives have provided detailed insights into their solid-state structures.

Analysis of Molecular Packing and Intermolecular Interactions

The crystal structure of dibenz[a,h]anthracene (B1670416), a synonym for tetrabenzo[a,c,j,l]naphthacene, reveals a monoclinic crystal system. nih.gov The arrangement of the molecules in the crystal lattice is governed by a combination of van der Waals forces and π-π stacking interactions, which are common in polycyclic aromatic hydrocarbons. The specific packing motif influences the bulk properties of the material.

In a study of dialkylated dibenzo[a,h]anthracene derivatives, it was found that the nature of the alkyl substituents significantly influences the molecular packing. For instance, linear n-dodecyl chains promote a 2D lamellar herringbone packing structure, while pentyl-cyclohexyl moieties lead to an alternated packing with interdigitated π-cores and alkyl chains. This highlights the tunability of intermolecular interactions and packing through chemical modification.

Determination of Non-Planarity and Helical Conformations

Unlike many smaller PAHs that are planar, tetrabenzo[a,c,j,l]naphthacene exhibits a non-planar, helical conformation. wikipedia.org This distortion from planarity is a consequence of steric hindrance between the overlapping benzene (B151609) rings at the "fjord" regions of the molecule. This inherent chirality makes it a subject of interest in materials science. libretexts.orgacs.org

The degree of helical twist can be influenced by substitution. For example, the introduction of bulky groups can enhance the non-planarity of the molecule. This has been observed in related non-planar PAHs where steric interactions drive the adoption of helical structures. acs.org The curvature in the molecular structure is a key feature, as confirmed by X-ray crystallographic studies of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For tetrabenzo[a,c,j,l]naphthacene, NMR studies provide confirmation of its complex proton and carbon framework.

Variable-Temperature (VT) NMR for Dynamic Processes

While specific variable-temperature (VT) NMR studies on tetrabenzo[a,c,j,l]naphthacene are not extensively reported in the literature, this technique is generally employed to study dynamic processes in non-planar molecules. For analogous systems, such as other sterically hindered PAHs, VT-NMR can provide information on conformational changes, such as the interconversion between different helical forms. These studies typically involve monitoring changes in the chemical shifts and line shapes of NMR signals as a function of temperature. In a study on a light-harvesting hetero nih.govcatenane containing a large PAH unit, variable-temperature transient absorption measurements, a related technique, revealed a thermally controlled conformational change that modulates electron transfer processes. acs.org

Two-Dimensional (2D) NMR for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for unambiguously assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of large molecules like tetrabenzo[a,c,j,l]naphthacene. youtube.comsdsu.eduemerypharma.com

The following table presents typical ¹H NMR chemical shift data for dibenz[a,h]anthracene in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Assignment | Chemical Shift (ppm) |

|---|

Electron Spin Resonance (ESR) Spectroscopy for Biradical Characterization

Electron Spin Resonance (ESR) spectroscopy is a technique that detects unpaired electrons, making it highly suitable for studying radical species. The radical cation of tetrabenzo[a,c,j,l]naphthacene and the potential biradical character of the neutral molecule are areas of theoretical and experimental interest.

The formation of a radical cation from dibenz[a,h]anthracene is a key step in its metabolic activation and is influenced by the ionization potential of the PAH. nih.gov While specific ESR spectra for the tetrabenzo[a,c,j,l]naphthacene radical cation are not widely published, studies on the radical cations of other PAHs, such as anthracene (B1667546), provide a model for the expected spectral features. ucl.ac.uk The hyperfine structure observed in ESR spectra can give detailed information about the distribution of the unpaired electron density over the molecule.

Furthermore, large PAHs with certain structural motifs can exhibit significant biradical character in their ground state. nih.gov This property is related to the competition between closed-shell quinoidal and open-shell biradical resonance structures. The stability of the biradical form is influenced by factors such as the number of aromatic sextets, as described by Clar's rule. nih.gov While tetrabenzo[a,c,j,l]naphthacene is not typically cited as a classic example of a ground-state biradical, its extended π-system and non-planar geometry could lead to interesting electronic properties that might be probed by advanced ESR techniques in conjunction with theoretical calculations. Studies on other novel PAHs have demonstrated the use of ESR to characterize their diradical facet, often revealing a small singlet-triplet energy gap. rsc.orgnih.gov

Scanning Tunneling Microscopy (STM) for Electronic Density Mapping

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the electronic density distribution of molecules at the atomic scale. jhuapl.edu For large PAHs, particularly those synthesized directly on a surface, STM provides real-space images of the frontier molecular orbitals, which are crucial for understanding their electronic behavior. jhuapl.eduthieme-connect.de

In a typical application, the molecule of interest is deposited on an insulating thin film, such as sodium chloride (NaCl) grown on a metal substrate, to decouple it electronically from the underlying metal. nih.gov By using a specialized tip, such as one functionalized with a single carbon monoxide (CO) molecule, it is possible to achieve ultra-high resolution images that resolve the internal bond structure and the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uni-regensburg.deaalto.fi

The imaging process relies on the principle of quantum tunneling. The tunneling current between the STM tip and the molecule is proportional to the local density of states (LDOS) of the sample at the tip's position. nih.gov By scanning the tip across the molecule at a constant height and recording the current, a map of the molecular orbital's electron density is generated. thieme-connect.de The appearance of these orbital images can be influenced by the tip-sample distance and the applied bias voltage, with different tunneling matrix elements (e.g., s-wave vs. p-wave) dominating at different distances. uni-regensburg.de This technique has been successfully used to investigate the structure and electronic properties of various nanographenes and circulenes produced through on-surface synthesis, a method that could be applied to generate and study tetrabenzo(a,c,j,l)naphthacene. thieme-connect.deaalto.fi

Cyclic Voltammetry (CV) for Electrochemical Characterization

Cyclic Voltammetry (CV) is an essential electrochemical technique used to probe the redox properties of molecules. It provides information about the oxidation and reduction potentials, which are directly related to the energies of the HOMO and LUMO levels. scispace.com

In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current from the species in solution is measured. The resulting plot of current versus potential, known as a voltammogram, shows peaks corresponding to the oxidation and reduction events of the molecule.

The onset potentials of the first oxidation and reduction processes can be used to estimate the HOMO and LUMO energy levels, respectively. While specific experimental CV data for this compound is not widely reported, the methodology is well-established for other PAHs. For instance, the HOMO-LUMO energy gap for related acenes like tetracene has been determined using computational methods that are often correlated with experimental CV data. researchgate.netajol.info The HOMO energies of complex organic molecules are significantly influenced by their structure and any substituent groups. scispace.com

Below is a table of representative electrochemical data for related polycyclic aromatic hydrocarbons, illustrating the type of information obtained from CV measurements.

| Compound | HOMO (eV) | LUMO (eV) | Method |

| Naphthalene (B1677914) | -6.32 | -1.54 | B3LYP/6-31G(d) researchgate.net |

| Anthracene | -5.86 | -1.98 | B3LYP/6-31G(d) researchgate.net |

| Tetracene | -5.51 | -2.31 | B3LYP/6-31G(d) researchgate.net |

| Pentacene (B32325) | -5.23 | -2.57 | B3LYP/6-31G(d) researchgate.net |

This table presents calculated values for related acenes to illustrate the data derived from electrochemical characterization and associated computational studies.

Ultrafast Optical Techniques for Excited State Dynamics

Ultrafast optical techniques, particularly femtosecond transient absorption (fs-TA) spectroscopy, are indispensable for studying the dynamic processes that occur in molecules after they absorb light. rsc.org These methods can track the evolution of excited states on timescales ranging from femtoseconds to nanoseconds, providing critical insights into photophysical and photochemical mechanisms. nih.govrsc.org

The fs-TA technique operates on a "pump-probe" principle. An ultrashort "pump" laser pulse excites the sample, and a delayed "probe" pulse measures the change in absorption of the sample as a function of time after excitation. nih.gov This allows for the monitoring of various processes, including:

Internal Conversion: Relaxation from higher to lower electronic states of the same multiplicity.

Intersystem Crossing: Transition between states of different spin multiplicity (e.g., from a singlet to a triplet state). nih.gov

Energy and Electron Transfer: Movement of energy or electrons to the solvent or other molecules. nih.gov

Formation of Transient Species: Identification of short-lived intermediates. researchgate.net

By analyzing the transient absorption spectra, researchers can unravel complex relaxation pathways. nih.gov For example, studies on other organic molecules have detailed the rates of intersystem crossing and the influence of solvent polarity on excited-state lifetimes. nih.govnih.gov The application of fs-TA to this compound would allow for a comprehensive understanding of its photostability and the deactivation channels of its excited states, which is fundamental for its potential use in optoelectronic applications. rsc.org

Supramolecular Assembly and Condensed Phase Behavior

π-π Interactions and Stacking Architectures

The dominant non-covalent force governing the assembly of tetrabenzo(a,c,j,l)naphthacene and its analogs is the π-π stacking interaction. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of this stacking can significantly influence the electronic properties of the resulting material.

In many polycyclic aromatic hydrocarbons, a slipped-stacking arrangement is observed, where the molecules are offset from a perfectly cofacial orientation. rsc.org This arrangement helps to minimize repulsive forces and optimize attractive van der Waals interactions. The distance between the centroids of the interacting rings is a key parameter in determining the strength of the π-π interaction. For many π-stacked systems, these distances are typically in the range of 3.3 to 3.8 Å. nih.gov For instance, studies on various aromatic compounds have revealed centroid-to-centroid distances from 3.465(6) Å to 3.784(5) Å, indicative of strong π-π interactions that contribute significantly to the stability of the assembled structures. nih.gov

The consideration of aromatic compounds lacking a dipole moment allows for the elucidation of the contribution of quadrupole-quadrupole interactions to the π-stacking energy. nih.gov These interactions become particularly significant for heterodimers formed by arenes with more than two rings. nih.gov The interplay of these forces dictates the precise stacking architecture, which can range from simple dimers to extended columnar structures.

Hierarchical Self-Assembly Mechanisms

The initial π-π stacking interactions can serve as the foundation for the formation of larger, more complex structures through a process known as hierarchical self-assembly. This bottom-up organization allows for the creation of well-defined nanoscale and microscale architectures from individual molecules.

Formation of One-Dimensional Nanostructures (e.g., Fibers, Tapes)

Derivatives of closely related large polycyclic aromatic hydrocarbons, such as dibenzo[fg,op]naphthacenes, have been shown to self-assemble into well-defined one-dimensional nanostructures. researchgate.netrsc.org These board-like molecules can form belt-like structures, which further assemble into larger fibers. researchgate.net This process is often driven by a combination of π-π stacking and other intermolecular forces, such as van der Waals interactions between peripheral alkyl chains.

For example, new soluble disubstituted acenes, including derivatives of tetracene and pentacene (B32325), have been designed to self-assemble and form gels in a variety of organic solvents. nagoya-u.ac.jp This gelation is the result of the formation of nano-fibers through non-covalent molecular interactions, including π-π stacking, which create a three-dimensional supramolecular network. nagoya-u.ac.jp

Helical Twisting in Supramolecular Architectures

In some cases, steric hindrance between peripheral groups or inherent chirality in the molecular building blocks can lead to the formation of helical or twisted supramolecular structures. While specific studies on this compound are limited, research on related large PAHs provides insight into this phenomenon.

For instance, unsubstituted hexabenzo[a,c,fg,j,l,op]tetracene, a larger analog, has been shown to adopt a helically twisted conformation in the solid state. researchgate.net This twisting arises from the steric strain within the molecule. Similarly, cove-edged graphene nanoribbons, which are composed of linearly fused PAHs, can adopt twisted configurations due to steric hindrance in the cove regions. researchgate.net This can lead to either a helical or a randomly twisted, waggling conformation. researchgate.net

Polymorphism and its Influence on Material Performance

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration for materials science as it can profoundly impact the physical and electronic properties of a material. Different polymorphs of the same compound can exhibit variations in properties such as solubility, melting point, and, crucially for PAHs, charge carrier mobility.

The different packing arrangements in polymorphs directly affect the degree of π-orbital overlap between adjacent molecules. This, in turn, influences the efficiency of charge transport through the material. For example, in the case of phenothiazine (B1677639) 5,5-dioxide derivatives, different polymorphs with distinct intermolecular π-π interactions have been obtained, which directly correlates to their room temperature phosphorescence effects. researchgate.net The existence of multiple crystalline forms for a given tetrabenzo-type molecule could therefore offer a pathway to tune its performance in electronic devices. The internal structure, including molecular packing and intermolecular interactions, governs the physicochemical properties of the drug, such as its stability, dissolution rate, and hygroscopicity. nih.gov

Solvent-Induced Morphological Control in Self-Assembly

The choice of solvent can play a pivotal role in directing the self-assembly process, leading to different morphologies of the final supramolecular structures. The solvent's polarity, its ability to form hydrogen bonds, and its interaction with the solute molecules can all influence the aggregation pathway.

Studies on the self-assembly of various organic molecules have demonstrated that changing the solvent can lead to dramatic shifts in morphology, from fibers to ribbons, or from amorphous aggregates to well-defined crystals. rsc.orgrsc.org For example, the self-assembly of an amphiphilic polypeptide was shown to be highly dependent on the cosolvent used (ethanol vs. acetonitrile), leading to different morphological behaviors. In the context of PAHs, using solvents of varying polarity, such as cyclohexane, toluene, dichloromethane, acetone, and acetonitrile, can influence the extraction and aggregation of these compounds, although in some cases, no clear trend related to solvent polarity is observed. rsc.org The mixing protocol of good and poor solvents is also a crucial factor that influences the dynamics of self-assembly.

Liquid Crystalline Phases in Tetrabenzo-Type Molecules

The rigid, anisotropic shape of this compound and its derivatives makes them candidates for forming liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, possessing long-range orientational order while still being able to flow.

Research on board-like dibenzo[fg,op]naphthacene derivatives has shown that these molecules can exhibit smectic liquid crystal phases. researchgate.netrsc.org Specifically, certain alkoxy-substituted derivatives of dibenzo[fg,op]naphthacene display a smectic A (SmA) phase upon cooling from the isotropic liquid. researchgate.net In the SmA phase, the molecules are arranged in layers with their long axes, on average, parallel to the layer normal. researchgate.net One derivative in this series was also found to exhibit a tilted smectic C (SmC) phase. researchgate.net The formation of these mesophases is a direct consequence of the molecular shape and the balance of intermolecular forces.

The table below summarizes the liquid crystalline behavior of some dibenzo[fg,op]naphthacene derivatives.

| Compound | Side Chains | Mesophase(s) | Transition Temperatures (°C) |

| DBN(OC₆) | -OC₆H₁₃ | SmA | Cr 156 SmA 198 I |

| DBN(OC₈) | -OC₈H₁₇ | SmA | Cr 131 SmA 188 I |

| DBN(OC₁₀) | -OC₁₀H₂₁ | SmA, SmC | Cr 122 SmC 134 SmA 177 I |

| DBN(OC₁₂) | -OC₁₂H₂₅ | SmA | Cr 118 SmA 170 I |

Data sourced from He et al., J. Mater. Chem. C, 2013, 1, 5833-5836. researchgate.net Cr = Crystal, SmA = Smectic A, SmC = Smectic C, I = Isotropic Liquid.

Optoelectronic Properties and Functional Materials Applications

Singlet Exciton (B1674681) Fission (SF) Phenomena

Singlet exciton fission is a process where a singlet exciton, generated by the absorption of a photon, converts into two triplet excitons. This phenomenon holds significant promise for enhancing the efficiency of photovoltaic devices by potentially doubling the number of charge carriers generated from a single high-energy photon.

Endothermic Singlet Fission in Tetrabenzo-Pentacene Analogues

In a notable analogue of tetrabenzo(a,c,j,l)naphthacene, 10,21-Bis(triisopropylsilylethynyl)tetrabenzo[a,c,l,n]pentacene (TTBP), singlet exciton fission is observed to be an endothermic process. core.ac.uk This characteristic is similar to that of tetracene, despite the presence of the triphenylene (B110318) units. core.ac.uk Endothermic fission, where the energy of the resulting two triplet excitons is slightly higher than the initial singlet exciton, is considered thermodynamically optimal for maximizing the energy conversion efficiency in solar cells. arxiv.org

The process in TTBP is remarkably efficient, with a quantitative yield of triplet pairs occurring within 100 picoseconds. core.ac.uk This rapid initial fission is followed by a slower, thermally activated separation of the triplet excitons over a period of 65 nanoseconds. core.ac.uk The ability to achieve efficient endothermic singlet fission in a chemically stabilized pentacene (B32325) derivative like TTBP presents a significant advancement in the design of materials for next-generation photovoltaics. core.ac.uk In contrast, singlet fission in pentacene itself is an exothermic process. nih.gov

Triplet Exciton Dynamics and Triplet-Triplet Annihilation

Following their formation through singlet fission, the dynamics of the resulting triplet excitons are crucial for their subsequent utilization. A key process involving triplet excitons is triplet-triplet annihilation (TTA), where two triplet excitons combine to form a higher-energy singlet exciton. nih.govresearchgate.net This upconversion process can lead to delayed fluorescence, as the newly formed singlet exciton radiatively decays. nih.govresearchgate.net

In the case of 10,21-Bis(triisopropylsilylethynyl)tetrabenzo[a,c,l,n]pentacene (TTBP), the high photoluminescence quantum efficiency observed in solid films (around 20%) is attributed to triplet-triplet annihilation. core.ac.uk This radiative decay of the triplet population through TTA is a critical requirement for maximizing the thermodynamic performance of a singlet fission material in a solar cell. core.ac.uk

The lifetime and interaction of these triplet excitons are significant. In some organic semiconductors, the triplet pair generated through singlet fission is found to be a bound state, with a binding energy of approximately 30 meV. nih.gov This entangled triplet-pair state can persist over its lifetime, maintaining spin coherence. nih.gov The decay of triplet excitons can be influenced by their local concentration, with increased populations leading to a higher probability of triplet-triplet annihilation. ox.ac.uk

Charge Carrier Mobility in Organic Semiconductors

The efficiency of organic electronic devices is fundamentally linked to the ability of charge carriers (holes and electrons) to move through the material. rsc.org The charge carrier mobility is therefore a critical parameter in assessing the performance of organic semiconductors.

Factors Affecting Hole and Electron Mobility

Charge transport in organic crystals can occur through different mechanisms, including band-like transport and hopping transport, with the dominant mechanism often depending on temperature and the specific material. aps.orgnih.gov In the band-like transport model, charge carriers are delocalized over multiple molecules and their mobility typically increases as temperature decreases. nih.govmit.edu Conversely, in the hopping model, carriers are localized on individual molecules and move via thermally activated "hops," leading to mobility that increases with temperature. mit.edu

Several factors influence charge carrier mobility in organic semiconductors:

Molecular Packing and Crystal Structure: The arrangement of molecules in the solid state significantly impacts the electronic coupling between adjacent molecules, which is a key determinant of mobility.

Electron-Phonon Coupling: The interaction of charge carriers with molecular vibrations (phonons) is a primary scattering mechanism that can limit mobility. aps.org Both intermolecular and intramolecular vibrations play a role. aps.org

Disorder: Static disorder, arising from defects and impurities in the crystal, can create trapping states that localize charge carriers and reduce mobility. nih.gov

Strain: Inhomogeneous strain induced by mismatches in the coefficient of thermal expansion between different layers in a device can generate trapping states, leading to a transition from band-like to thermally activated transport. nih.gov

For instance, in naphthalene (B1677914) crystals, calculations have shown that while intramolecular phonons have the strongest coupling to holes, it is the scattering between intermolecular phonons and holes that ultimately governs the mobility. aps.org

Bipolar Charge Transport Characteristics

Materials that can efficiently transport both holes and electrons are known as bipolar transport materials and are highly desirable for applications in devices like organic light-emitting diodes (OLEDs). The ability of a material to conduct both types of charge carriers is often assessed by measuring both hole and electron mobilities.

For example, in the bipolar material N,N′-dicarbazolyl-1,4-dimethene-benzene (DCB), the hole mobility was found to be an order of magnitude higher than its electron mobility. core.ac.uk This difference is related to the respective highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions and the reorganization energies for holes and electrons. core.ac.uk The lower the reorganization energy for a charge carrier, the more facile its transport is expected to be.

Photoluminescence Properties and Emission Characteristics

Photoluminescence is the emission of light from a material after it has absorbed photons. The characteristics of this emission, such as its wavelength and quantum yield, provide valuable insights into the electronic structure and excited-state dynamics of the material.

In the context of this compound analogues, the photoluminescence properties are closely tied to the processes of singlet fission and triplet-triplet annihilation. As mentioned previously, 10,21-Bis(triisopropylsilylethynyl)tetrabenzo[a,c,l,n]pentacene (TTBP) exhibits a high photoluminescence quantum efficiency, reaching nearly 100% in dilute solutions and 20% in solid films. core.ac.uk The emission from solid films is largely due to delayed fluorescence resulting from triplet-triplet annihilation. core.ac.uk

The interplay between different excited states can be observed in the time-resolved photoluminescence. For instance, in concentrated solutions of 5,12-bis((triisopropylsilyl)ethynyl)tetracene, the initial emission is dominated by an excimer-like state, while the long-time emission, originating from triplet-triplet annihilation, is characteristic of the singlet exciton (S1) emission. arxiv.org This indicates that the emissive singlet state is efficiently repopulated from the triplet population.

The ability to generate light through triplet-triplet annihilation is a form of photon upconversion, where lower energy triplet excitons are converted into a higher energy singlet exciton that then emits a photon. nih.govresearchgate.netnsf.gov This process is of significant interest for various applications, including solar energy harvesting and bioimaging.

Structured Blue and Near-Infrared (NIR) Fluorescence

The fluorescence of PAHs is also sensitive to their environment and molecular structure. For example, the presence of five-membered rings can alter the typical red-shift trend observed with increasing numbers of benzenoid rings. halide-crylink.com Furthermore, functionalization of the PAH core can significantly tune the emission properties. Boron-doped fused PAHs, for instance, have been shown to exhibit red emission in solution. rsc.org In the case of anthracene (B1667546) derivatives, the nature and position of substituents can lead to emissions spanning from blue to yellow-green, and even white light when blended. nih.gov Given its extensive, planar aromatic system, this compound is theoretically expected to exhibit fluorescence in the visible to near-infrared range. The exact emission color and spectral structure would be highly dependent on its specific molecular geometry, substitution patterns, and the medium in which it is measured.

Photoluminescence Quantum Efficiency and Non-Radiative Losses

The photoluminescence quantum yield (PLQY) is a critical parameter for optoelectronic applications, representing the efficiency of converting absorbed photons into emitted photons. For large PAHs, the PLQY can be influenced by several factors, including molecular rigidity, aggregation, and the surrounding environment. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can significantly reduce the PLQY. nih.gov

For example, 10,21-Bis(triisopropylsilylethynyl)tetrabenzo[a,c,l,n]pentacene, a modified acene, demonstrates a high PLQY approaching 100% in dilute solutions and 20% in solid films. researchgate.net This high efficiency is attributed to a combination of its chemical stability and efficient endothermic singlet fission followed by triplet-triplet annihilation. researchgate.net In contrast, the fluorescence quantum efficiency of acenaphthylene (B141429) is known to be quite low. halide-crylink.com

The aggregation of PAH molecules can also have a profound effect on their emissive properties. Some systems exhibit aggregation-induced emission (AIE), where fluorescence is weak in solution but strong in the aggregated state. researchgate.net For this compound, its large planar structure may promote π-π stacking in the solid state, which could either quench fluorescence or, in some cases, lead to excimer emission at longer wavelengths. The balance between radiative and non-radiative decay pathways would ultimately determine its PLQY and suitability for light-emitting applications.

Applications in Organic Electronic Devices

The unique electronic and optical properties of large PAHs make them promising candidates for a variety of organic electronic devices. rsc.org While specific device data for this compound is not available, the performance of related compounds provides valuable insights into its potential.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic electronics. The charge carrier mobility (µ) is a key performance metric for the semiconductor layer in an OFET. The extended π-conjugation in acenes like pentacene and hexacene (B32393) makes them excellent candidates for OFETs, with pentacene achieving charge carrier mobilities as high as 5 cm²/Vs. wikipedia.org Rubrene (5,6,11,12-tetraphenylnaphthacene), another related compound, is a benchmark material in this field, with single-crystal OFETs exhibiting mobilities of up to 40 cm²/Vs. nih.gov

Theoretical studies on derivatives of tetrabenz[a,c,h,j]-anthracene, which shares a similar tetrabenzo-fused core, suggest that strategic functionalization can significantly influence charge transport properties. researchgate.net For instance, substitution with fluorine or sulfur-containing groups can enhance electron transport capabilities. researchgate.net The molecular packing in the solid state is also crucial. A herringbone packing motif, common in acenes, is generally favorable for efficient charge transport. rsc.org A theoretical study on anthracene derivatives with aryl substituents found that such modifications can lead to more isotropic 2D transport properties and high hole mobilities. nih.govrsc.org Given its extensive aromatic core, this compound is expected to possess good intrinsic charge transport properties, making it a promising candidate for OFET applications, although its actual performance would depend on its processability and solid-state morphology.

Table 1: OFET Performance of Related Polycyclic Aromatic Hydrocarbons

| Compound | Device Type | Hole Mobility (µh) [cm²/Vs] | Electron Mobility (µe) [cm²/Vs] | On/Off Ratio |

| Pentacene | Thin-film | up to 5 wikipedia.org | - | ~10⁶ researchgate.net |

| Rubrene | Single-crystal | up to 40 nih.gov | - | ~10⁴ arxiv.org |

| Rubrene Derivative (π-extended) | Thin-film | 1.49 x 10⁻³ nih.gov | - | - |

| 2-anthryl-2-anthracence (2A) | Theoretical | 4.2 nih.gov | - | - |

| 2-fluorenyl-2-anthracene (FlAnt) | Theoretical | 0.5 nih.gov | - | - |

This table presents data for related compounds to infer the potential of this compound.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the organic semiconductor acts as the light-emitting layer. The color and efficiency of the emission are key performance indicators. Large PAHs are widely used in OLEDs due to their tunable emission and good charge transport properties. Rubrene, for example, is known for its intense red-orange light emission and is used as a yellow fluorescent dopant in OLEDs. sigmaaldrich.com Derivatives of anthracene have been extensively developed for OLEDs, with applications ranging from blue to red emitters. researchgate.net

The development of thermally activated delayed fluorescence (TADF) materials has been a significant advancement in OLED technology. While there is no specific information on whether this compound exhibits TADF, its large, rigid structure is a common feature in many high-performance emitters. The ability to engineer the energy levels of the singlet and triplet excited states through chemical modification is crucial for achieving efficient TADF. Given the vast possibilities for functionalizing the this compound core, it is plausible that derivatives could be designed to exhibit efficient electroluminescence for OLED applications.

Photovoltaic Systems and Exciton Multiplication

In organic photovoltaic (OPV) devices, organic semiconductors are used to absorb sunlight and generate charge carriers. A key challenge in OPV research is to overcome the Shockley-Queisser limit, which sets a theoretical maximum efficiency for conventional single-junction solar cells. mdpi.com One promising strategy to surpass this limit is through exciton multiplication, where the absorption of a single high-energy photon generates more than one electron-hole pair. nih.gov

In organic materials, the most studied form of exciton multiplication is singlet fission (SF), where a singlet exciton splits into two triplet excitons. mdpi.com This process is energetically favorable in materials where the energy of the singlet state is approximately twice that of the triplet state. aip.org Acenes, such as tetracene and pentacene, are prominent examples of SF materials. mdpi.comresearchgate.net The development of stable and efficient SF materials is an active area of research. researchgate.net For example, a derivative of tetrabenzo[a,c,l,n]pentacene has been shown to undergo efficient singlet fission. researchgate.net

While there is no direct evidence of singlet fission in this compound, its large, acene-like structure makes it an intriguing candidate for such processes. Furthermore, a related compound, Tetrabenzo[a,c,h,j]phenoxazine-18-yl, has been investigated as a stable radical for potential use in Grätzel solar cells, demonstrating a clear photoelectric effect. researchgate.net This highlights the potential of large, tetrabenzo-fused aromatic systems in photovoltaic applications. The ability of this compound to undergo efficient exciton multiplication would make it a highly valuable material for next-generation solar cells. pv-magazine.com

Derivative Chemistry and Structure Property Relationships

Benzannulation and Extended Aromatic Frameworks

Benzannulation, the fusion of additional benzene (B151609) rings onto an aromatic core, is a powerful strategy to modulate the properties of polycyclic aromatic hydrocarbons (PAHs). In the context of tetrabenzo(a,c,j,l)naphthacene, extending the aromatic framework through further benzannulation has profound effects on its electronic structure and stability.

The addition of benzene rings to the periphery of the this compound core generally leads to a reduction in the HOMO-LUMO gap. This is a consistent trend observed in polycyclic aromatic hydrocarbons, where increasing the extent of π-conjugation raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO). For instance, theoretical calculations on tetrabenzo[de,hi,mn,qr]naphthacene, a related isomer, have shown that the extensive π-conjugation resulting from its structure leads to an increase in the HOMO energy level and a corresponding decrease in the HOMO-LUMO energy gap when compared to smaller dibenzochrysene systems. This principle suggests that further benzannulation of this compound would likewise narrow its energy gap, leading to a red-shift in its absorption and emission spectra.

Substituent Effects on Electronic and Photophysical Properties

The introduction of substituents onto the this compound core provides a fine-tuning mechanism for its electronic and photophysical properties. The nature and position of these substituents can significantly alter the molecule's frontier molecular orbitals, stability, and intermolecular interactions.

Large polycyclic aromatic hydrocarbons, including derivatives of this compound, are often susceptible to degradation through processes like photooxidation and dimerization. A key strategy to enhance their stability is the introduction of bulky substituents that sterically hinder the approach of reactants to the reactive sites on the aromatic core.

This "kinetic blocking" or steric protection approach has been successfully employed for various large acenes. The introduction of sterically demanding groups, such as tri(isopropyl)silylethynyl (TIPS) or bulky aryl groups, at the periphery of the molecule can create a protective shield around the π-system. This shielding minimizes intermolecular interactions that can lead to aggregation and decomposition, and it also blocks the pathway for reactions with atmospheric oxygen. For instance, in the case of peri-acenes, which are known for their high reactivity, the presence of bulky substituents is crucial for their isolation and characterization. While specific studies on sterically protected this compound are limited, the principles derived from other large PAHs suggest that similar strategies would be effective in enhancing its persistence. The stability of polycyclic aromatic hydrocarbons is a critical factor, as compounds like benzo[a]anthracene and benzo[a]pyrene are known to degrade upon heating.

The electronic properties of this compound can be systematically modified by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These substituents directly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the HOMO-LUMO gap and, consequently, the photophysical properties of the molecule.

Electron-donating groups, such as alkoxy or amino groups, tend to increase the energy of the HOMO more significantly than the LUMO. This leads to a reduction in the HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, such as cyano or nitro groups, tend to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This also results in a narrowing of the HOMO-LUMO gap.

Theoretical calculations provide valuable insights into these substituent effects. For the parent this compound, a calculated HOMO-LUMO gap of 2.2 eV has been reported. The introduction of various substituents would be expected to modulate this value. The table below illustrates the general effects of different classes of substituents on the frontier molecular orbital energies of a generic PAH like this compound.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -NH₂) | Increase | Slight Increase | Decrease |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Decrease | Significant Decrease | Decrease |

| Halogen (e.g., -F, -Cl) | Decrease (Inductive Effect) | Decrease (Inductive Effect) | Slight Change |

| Aryl Groups (e.g., -Phenyl) | Slight Increase | Slight Decrease | Decrease |

Peri-Acene Analogues and Their Open-Shell Singlet Biradical Character

Peri-acenes are a class of polycyclic aromatic hydrocarbons consisting of two rows of peri-fused benzene rings. Larger peri-acenes, such as those analogous in size to extended this compound, are of significant interest due to their predicted and observed open-shell singlet biradical character. This property arises from the presence of unpaired electrons, which can impart unique magnetic and electronic properties.

Nanographene Fragments Incorporating Tetrabenzo-Cores

This compound and its derivatives can serve as key building blocks in the bottom-up synthesis of larger, well-defined nanographene fragments. These fragments are essentially small pieces of graphene with precise atomic structures, and their properties are highly dependent on their size, shape, and edge structure.

A notable example of a nanographene fragment that incorporates a core related to this compound is tetrabenzocircumpyrene. This molecule contains a peripentacene core, which is a type of peri-acene, surrounded by four additional benzene rings. DFT calculations on tetrabenzocircumpyrene predict a HOMO-LUMO gap of 2.45 eV, which is significantly smaller than that of smaller PAHs like hexa-peri-hexabenzocoronene (3.59 eV). This demonstrates how the incorporation of a tetrabenzo-acene-like core into a larger nanographene structure leads to a significant reduction in the energy gap. The synthesis of such complex nanographenes often involves the cyclodehydrogenation of precursor molecules that contain the tetrabenzo core.

Role of Molecular Structure on Intermolecular Packing and Electronic Coupling

The introduction of substituents can significantly perturb the crystal packing. For instance, in a study of tetrabenzocoronene derivatives, it was found that fluoro-containing substituents led to anti-parallel cofacial or slightly shifted π-π stacking, while bulky alkyl substituents resulted in more skewed and significantly shifted π-π stacking. These differences in packing directly impact the electronic coupling between adjacent molecules, which is a measure of the ease with which charge carriers can hop from one molecule to another. Stronger electronic coupling is generally associated with higher charge carrier mobility.

Future Research Directions

Rational Design Principles for Advanced Organic Materials

The rational design of novel organic materials based on the tetrabenzo[a,c,j,l]naphthacene core is pivotal for tailoring their properties to specific applications. A key aspect of this design process involves the strategic functionalization of the PAH skeleton. Theoretical investigations into related structures, such as tetrabenz[a,c,h,j]-anthracene derivatives, have demonstrated that the introduction of substituent groups can significantly influence their charge transport capabilities.

Future design principles should therefore focus on:

Tuning Frontier Molecular Orbital (FMO) Energy Levels: The introduction of electron-donating or electron-withdrawing groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for optimizing charge injection and extraction in electronic devices by aligning the material's energy levels with those of the electrodes and other active layers.

Controlling Intermolecular Interactions: The nature and position of substituents can dictate the solid-state packing of the molecules. This, in turn, affects the π-π stacking and electronic coupling between adjacent molecules, which are critical parameters for efficient charge transport. The design should aim for favorable packing motifs, such as herringbone or cofacial arrangements, that maximize orbital overlap.

Enhancing Solubility and Processability: The introduction of flexible alkyl or alkoxy chains can improve the solubility of the otherwise rigid tetrabenzo[a,c,j,l]naphthacene core. This is essential for enabling solution-based processing techniques, which are often more cost-effective for large-area device fabrication.

Modifying Molecular Geometry: Strategic substitution can induce subtle changes in the planarity or introduce a controlled degree of twisting in the molecular backbone. These geometric modifications can influence both the electronic properties and the thin-film morphology.

By systematically applying these design principles, it will be possible to create a library of tetrabenzo[a,c,j,l]naphthacene-based materials with a wide range of tunable properties.

Exploration of Novel Tetrabenzo[a,c,j,l]naphthacene Derivatives with Tailored Functionalities

Building upon the principles of rational design, the synthesis of novel tetrabenzo[a,c,j,l]naphthacene derivatives with specific functionalities is a critical next step. This exploration should target the creation of materials with enhanced performance in various optoelectronic applications.

Key areas for the exploration of novel derivatives include:

Ambipolar Materials: By incorporating both electron-donating and electron-withdrawing substituents, it may be possible to develop derivatives that can efficiently transport both holes and electrons. Such ambipolar materials are highly desirable for applications in complementary logic circuits and light-emitting transistors.

n-Type Semiconductors: The inherent electronic structure of many PAHs, including the parent naphthacene (B114907), often leads to p-type (hole-transporting) behavior. The introduction of strong electron-withdrawing groups, such as cyano or fluoroalkyl moieties, could lead to the development of stable and efficient n-type (electron-transporting) tetrabenzo[a,c,j,l]naphthacene derivatives.

Luminescent Materials: Functionalization with chromophoric groups can be used to tune the emission color and enhance the photoluminescence quantum yield. This would open up possibilities for their use as emitters in organic light-emitting diodes (OLEDs).

Sensors: The incorporation of specific recognition units could lead to derivatives that exhibit changes in their optical or electronic properties upon binding to target analytes, making them suitable for chemical sensing applications.

The synthesis of these novel derivatives will require the development of efficient and versatile synthetic methodologies. Drawing inspiration from the synthesis of related tetrabenzo-fused PAHs, strategies involving aryne-mediated reactions or oxidative cyclization of precursor molecules could be employed.

Advanced Characterization of Excitation and Charge Dynamics in Thin Films and Devices

A thorough understanding of the fundamental photophysical and electronic processes that occur in tetrabenzo[a,c,j,l]naphthacene-based materials is essential for optimizing their performance. This requires the use of advanced characterization techniques to probe the dynamics of excitons and charge carriers in both thin-film and device architectures.

Future research in this area should focus on:

Ultrafast Spectroscopy: Techniques such as transient absorption and time-resolved photoluminescence spectroscopy can be used to investigate the dynamics of exciton (B1674681) formation, diffusion, and decay on femtosecond to nanosecond timescales. This information is crucial for understanding energy transfer processes and identifying loss mechanisms in devices like organic solar cells and OLEDs.

Charge Transport Measurements: A comprehensive characterization of charge transport properties, including charge carrier mobility and recombination rates, is necessary. This can be achieved through a combination of techniques such as time-of-flight, field-effect transistor measurements, and space-charge-limited current analysis.

Morphological and Structural Analysis: The performance of organic electronic devices is highly dependent on the morphology of the active layer. Techniques like X-ray diffraction, atomic force microscopy, and transmission electron microscopy should be employed to correlate the molecular packing and thin-film microstructure with the observed electronic properties.

In-situ and Operando Characterization: Studying the materials under actual device operating conditions can provide valuable insights into their stability and degradation mechanisms. Techniques that allow for the simultaneous measurement of electrical and spectroscopic properties during device operation will be particularly insightful.

These advanced characterization studies will provide the fundamental knowledge needed to establish clear structure-property relationships and guide the further development of high-performance materials.

Tailoring Supramolecular Architectures for Specific Optoelectronic Functions

The self-assembly of organic molecules into well-defined supramolecular architectures offers a powerful bottom-up approach to creating functional materials with tailored optoelectronic properties. The planar and extended aromatic surface of tetrabenzo[a,c,j,l]naphthacene makes it an excellent building block for supramolecular chemistry.

Future research should explore the following avenues:

Controlled Self-Assembly in Solution and on Surfaces: By designing derivatives with specific intermolecular interactions (e.g., hydrogen bonding, halogen bonding, or van der Waals forces), it is possible to control their self-assembly into one-, two-, or three-dimensional structures. The formation of highly ordered structures, such as nanofibers or crystalline domains, is expected to enhance charge transport.

Host-Guest Chemistry: The concave surface of certain tetrabenzo[a,c,j,l]naphthacene derivatives could be exploited for the encapsulation of guest molecules. This could lead to the development of novel sensors or systems for controlled release.

Co-crystals and Blends: The formation of co-crystals or blends with other organic semiconductors can lead to materials with new or enhanced properties. For example, blending a p-type tetrabenzo[a,c,j,l]naphthacene derivative with an n-type material is a common strategy for creating the active layer of an organic solar cell.

Interface Engineering: The arrangement of molecules at the interface between different layers in a device is critical for its performance. By controlling the supramolecular organization at these interfaces, it is possible to optimize charge injection, extraction, and transport.

The ability to tailor the supramolecular architecture of tetrabenzo[a,c,j,l]naphthacene-based materials will provide a high degree of control over their macroscopic properties, paving the way for their use in a wide range of advanced optoelectronic applications.

Q & A

Q. What are the most efficient synthetic strategies for Tetrabenzo(a,c,j,l)naphthacene derivatives?

The synthesis typically involves ruthenium-catalyzed C–H/C–O arylation of anthraquinone derivatives. Key steps include:

- Sequential arylations using arylboronates to introduce substituents at specific positions (e.g., alkyl/alkoxy groups at 3, 6, 13, and 16 positions).

- Methylenation of carbonyl groups followed by oxidative cyclization to form the extended π-system .

- Chemoselective control of substituents by alternating C–O and C–H activation steps, enabling regioselective functionalization .

Table 1: Comparison of Synthetic Methods

Q. How is structural characterization performed for this compound derivatives?

- UV-vis spectroscopy : Identifies π-π* transitions; absorption maxima correlate with conjugation length (e.g., 7aa derivative shows λmax at 420 nm) .

- <sup>1</sup>H NMR : Detects self-assembly behavior in solution (e.g., concentration-dependent peak broadening in CDCl3) .

- X-ray crystallography : Resolves packing modes and intermolecular interactions, critical for optoelectronic applications .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-substituted derivatives be addressed?

- Stepwise arylations : Use sterically differentiated arylboronates to prioritize C–O activation (e.g., electron-rich groups react first) .

- Computational guidance : DFT calculations predict reactive sites, aiding in precursor design to avoid steric clashes .

- Catalyst tuning : Ru complexes with bulky ligands enhance selectivity for less accessible C–H bonds .

Q. What contradictions exist in reported structural data, and how can they be resolved?

Discrepancies in CAS registry numbers and IUPAC naming arise from isomerism (e.g., Tetrabenzo[de,hi,mn,qr]naphthacene vs. Tetrabenzo[a,c,j,l]naphthacene). Resolution strategies include:

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- 2D NMR (COSY, NOESY) to map substituent positions unambiguously .

Table 2: Structural Data Comparison

| Compound Name | CAS Number | Molecular Formula | Source |

|---|---|---|---|

| Tetrabenzo[a,c,j,l]naphthacene | 109587-16-8 | C22H18 | NIST |

| Dibenzo[de,mn]naphthacene | 188-84-1 | C24H14 |

Q. How do substituents influence electronic properties for optoelectronic applications?

- Alkoxy groups : Enhance solubility and reduce aggregation in organic semiconductors (e.g., 7bb derivative shows red-shifted absorption vs. 7aa) .

- Alkyl chains : Improve thin-film morphology in OLEDs by modulating crystallinity .

- Electron-withdrawing groups : Lower HOMO levels, enabling n-type semiconductor behavior .

Q. What computational methods predict physical properties of this compound?

- Joback Method : Estimates viscosity (e.g., 0.00423–0.00528 Pa·s at 606–790 K) .

- Crippen/McGowan Methods : Calculate partition coefficients (log P) for environmental persistence studies .

- DFT : Models aromaticity and antiaromaticity effects, critical for understanding stability and reactivity .

Methodological Considerations

Q. How can oxidative cyclization be optimized to avoid side reactions?

- Temperature control : Maintain < 80°C to prevent over-oxidation .

- Catalyst loading : Use 5 mol% Ru with oxidants like Cu(OAc)2 for efficient cyclization .

- Solvent selection : Dichlorobenzene enhances solubility of polyaromatic intermediates .

Q. What strategies validate the purity of synthesized derivatives?

- HPLC-MS : Detects trace impurities (< 0.1%) in functionalized derivatives.

- DSC/TGA : Confirms thermal stability and phase transitions (e.g., melting points >300°C) .

Data Contradiction Analysis

Q. Why do reported UV-vis spectra vary between studies?

Variations stem from:

- Solvent polarity : Chloroform vs. toluene shifts absorption bands by ~10 nm .

- Substituent electronic effects : Electron-donating groups (e.g., –OCH3) red-shift λmax .

- Aggregation states : Concentration-dependent aggregation in solution broadens peaks .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.